molecular formula C7H12O3 B1425426 Oxepane-4-carboxylic acid CAS No. 933747-23-0

Oxepane-4-carboxylic acid

Cat. No.: B1425426
CAS No.: 933747-23-0
M. Wt: 144.17 g/mol
InChI Key: LUTVJDHKNWWRKO-UHFFFAOYSA-N
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Description

Oxepane-4-carboxylic acid is a cyclic organic compound with the molecular formula C7H12O3. It is a carboxylic acid derivative of oxepane, which is a seven-membered cyclic ether. This compound has gained significant attention due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepane-4-carboxylic acid can be achieved through various methods. One common approach involves the ring expansion of dihydropyranes into oxepanes. This method is highly efficient and yields high amounts of the desired product . Another method involves the use of organocatalytic oxa-conjugate addition reactions, which provide a stereoselective route to α, α′-trans-oxepanes . Additionally, the carboxylation of Grignard reagents with CO2 followed by protonation can also be used to prepare carboxylic acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The ring expansion of dihydropyranes and organocatalytic oxa-conjugate addition reactions are particularly favored due to their high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Oxepane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxyl group and the cyclic ether structure.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxepane-4-carboxylate derivatives, while reduction reactions may produce oxepane-4-methanol .

Scientific Research Applications

Oxepane-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

Oxepane-4-carboxylic acid can be compared with other similar compounds, such as oxetanes and tetrahydropyrans. These compounds share similar cyclic ether structures but differ in ring size and functional groups. This compound is unique due to its seven-membered ring and carboxyl group, which confer distinct chemical and biological properties .

List of Similar Compounds

  • Oxetane
  • Tetrahydropyran
  • Dihydropyran
  • Tetrahydrofuran

Properties

IUPAC Name

oxepane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVJDHKNWWRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933747-23-0
Record name oxepane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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